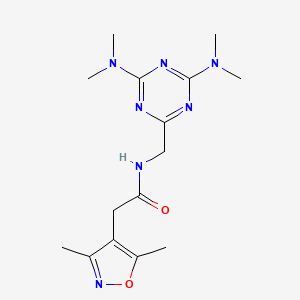

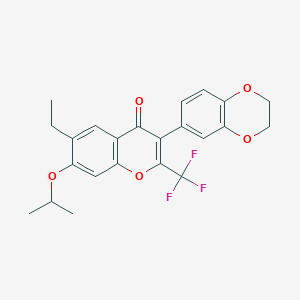

![molecular formula C12H16N4O2 B2569715 4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-02-4](/img/structure/B2569715.png)

4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one” is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are analogues of adenine, where the N-7 (purine numbering) has been replaced by a CH group . They are also known as 7-deazaadenines .

Synthesis Analysis

New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (derivatives of 7-deazaadenine) were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidin-4-amines may be regarded as analogues of adenine (B) in which its N-7 (purine numbering) has been replaced by a CH group .Chemical Reactions Analysis

The synthesis of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .科学的研究の応用

Green Synthesis and Anticancer Evaluation

A study by Elgohary and El-Arab (2013) explored the green and efficient synthesis of some Pyrido[2,3-D]Pyrimidin-4(3h)-One Derivatives via an Iodine catalyst in aqueous media. The synthesized compounds were evaluated for their anticancer activity, with some showing potent antitumor activity. This includes derivatives with hydroxy substituents that displayed high activity among the tested compounds, with IC50 values greater than 5 mg/mL (Elgohary & El-Arab, 2013).

Structural Analysis of Pyrimidines

Rajam et al. (2017) conducted a study focusing on cation tautomerism, twinning, and disorder in pyrimidinium salts. This research provides insights into the structural aspects of pyrimidines, which are crucial in biology and medicine. The study emphasizes the importance of molecular recognition processes involving hydrogen bonding, crucial for the targeted drug action of pharmaceuticals containing pyrimidine derivatives (Rajam et al., 2017).

Corrosion Inhibition

Yadav et al. (2015) synthesized new pyrimidine derivatives, demonstrating their effectiveness as organic inhibitors against the corrosion of mild steel in acidic media. This study highlights the potential of pyrimidine derivatives in industrial applications, particularly in protecting metals against corrosion (Yadav et al., 2015).

Fluorescence Binding with Bovine Serum Albumin

Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research contributes to understanding the bioactive compound interactions with proteins, which is essential for drug development (Meng et al., 2012).

作用機序

Target of Action

Similar compounds have been found to inhibit janus kinase 1 (jak1) selectively .

Mode of Action

It can be inferred that, like other jak1 inhibitors, it may bind to the kinase domain of jak1, preventing it from phosphorylating and activating signal transducer and activator of transcription (stat) proteins .

Biochemical Pathways

Inhibition of jak1 typically disrupts the jak-stat signaling pathway, which plays a crucial role in immune response, cell growth, and survival .

Result of Action

The inhibition of jak1 can lead to the reduction of inflammatory responses and could potentially have anti-cancer effects .

特性

IUPAC Name |

4-(2-hydroxyethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-2-6-16-10(18)4-3-9-11(13-5-7-17)14-8-15-12(9)16/h3-4,8,17H,2,5-7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVZUVRJFWGYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC2=C(N=CN=C21)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)

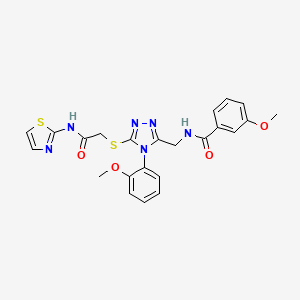

![7-[2-(diethylamino)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2569633.png)

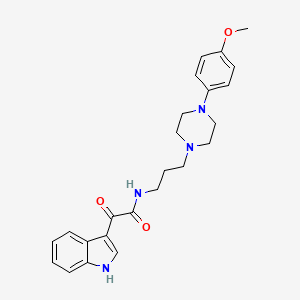

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2569636.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2569640.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2569642.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569646.png)

![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2569647.png)

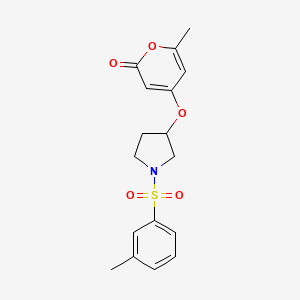

![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2569653.png)

![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)